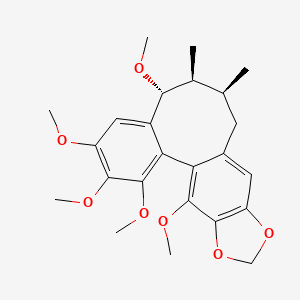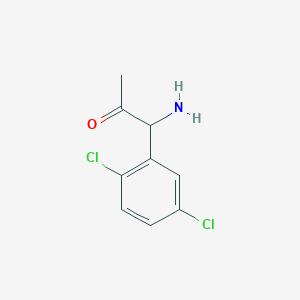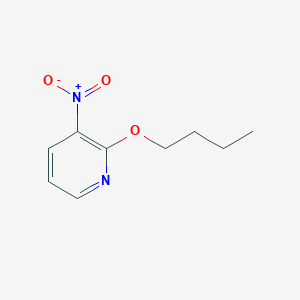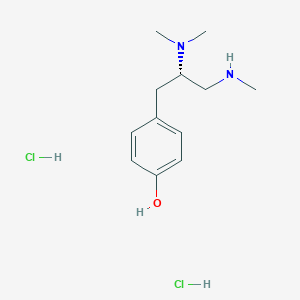
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with a complex structure that includes both dimethylamino and methylamino groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves multiple steps, starting with the preparation of the phenol derivative. The dimethylamino and methylamino groups are introduced through a series of reactions, including alkylation and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino groups can yield secondary or tertiary amines.
Scientific Research Applications
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
4-[(2S)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m0../s1 |
InChI Key |
KTKMKVIWSSEYJZ-IDMXKUIJSA-N |
Isomeric SMILES |
CNC[C@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)

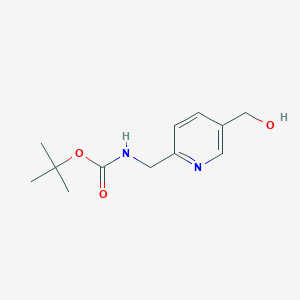

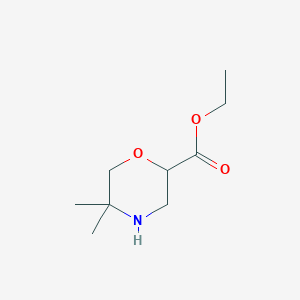
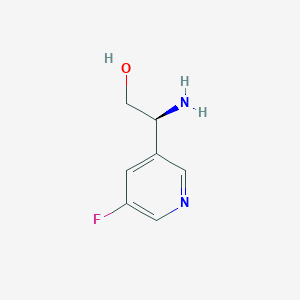
![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)
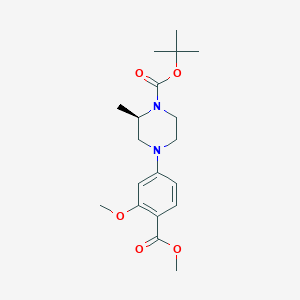
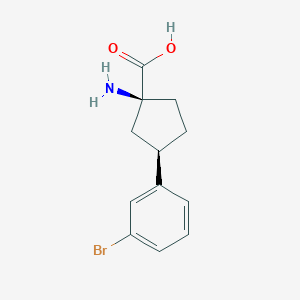
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
